molecular formula C10H7FN2 B13508500 5-(2-Cyanoethyl)-2-fluorobenzonitrile

5-(2-Cyanoethyl)-2-fluorobenzonitrile

Cat. No.: B13508500
M. Wt: 174.17 g/mol
InChI Key: OZHOLHVVIUSYAD-UHFFFAOYSA-N
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Description

5-(2-Cyanoethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C10H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a cyanoethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanoethyl)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the cyanoethyl group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyanoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted benzonitriles.

Scientific Research Applications

5-(2-Cyanoethyl)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be utilized in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Cyanoethyl)-2-fluorobenzonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the desired outcome.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: Lacks the cyanoethyl group, making it less versatile in certain synthetic applications.

    5-(2-Cyanoethyl)benzonitrile: Lacks the fluorine atom, which can influence the reactivity and properties of the compound.

    2-Cyanoethylbenzene: Lacks both the nitrile and fluorine functionalities, limiting its use in specific reactions.

Uniqueness

5-(2-Cyanoethyl)-2-fluorobenzonitrile is unique due to the presence of both the cyanoethyl and fluoro groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

5-(2-cyanoethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C10H7FN2/c11-10-4-3-8(2-1-5-12)6-9(10)7-13/h3-4,6H,1-2H2

InChI Key

OZHOLHVVIUSYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)C#N)F

Origin of Product

United States

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